1-(4-chlorobenzyl)-4-(3,4-dimethoxyphenyl)pyrazine-2,3(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-4-(3,4-dimethoxyphenyl)pyrazine-2,3(1H,4H)-dione is a synthetic organic compound that belongs to the class of pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-4-(3,4-dimethoxyphenyl)pyrazine-2,3(1H,4H)-dione typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the condensation of appropriate precursors such as 1,2-diketones with diamines under acidic or basic conditions.
Introduction of substituents: The 4-chlorobenzyl and 3,4-dimethoxyphenyl groups can be introduced through nucleophilic substitution reactions using corresponding halides or through cross-coupling reactions.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-4-(3,4-dimethoxyphenyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-4-(3,4-dimethoxyphenyl)pyrazine-2,3(1H,4H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione: Lacks the methoxy groups.
1-(4-methylbenzyl)-4-(3,4-dimethoxyphenyl)pyrazine-2,3(1H,4H)-dione: Substitutes the chlorine with a methyl group.
Uniqueness
1-(4-chlorobenzyl)-4-(3,4-dimethoxyphenyl)pyrazine-2,3(1H,4H)-dione is unique due to the presence of both the 4-chlorobenzyl and 3,4-dimethoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H17ClN2O4 |
---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(3,4-dimethoxyphenyl)pyrazine-2,3-dione |
InChI |
InChI=1S/C19H17ClN2O4/c1-25-16-8-7-15(11-17(16)26-2)22-10-9-21(18(23)19(22)24)12-13-3-5-14(20)6-4-13/h3-11H,12H2,1-2H3 |
InChI Key |
ZWIHZVGLHZIENY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.